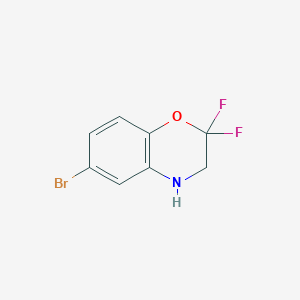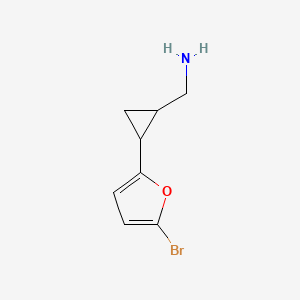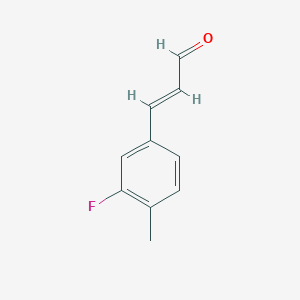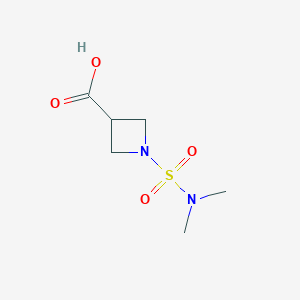
1-(Dimethylsulfamoyl)azetidine-3-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dimethylsulfamoyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C6H12N2O4S and a molecular weight of 208.24 g/mol This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a carboxylic acid functional group
准备方法
The synthesis of 1-(dimethylsulfamoyl)azetidine-3-carboxylic acid involves several steps, typically starting with the preparation of azetidine derivatives. One common method involves the base-promoted cyclization of dibromo amino esters to yield azetidines . The dimethylsulfamoyl group can be introduced through sulfonylation reactions using dimethylsulfamoyl chloride under appropriate conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
1-(Dimethylsulfamoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Ring-opening reactions: Due to the strain in the azetidine ring, it is susceptible to ring-opening reactions under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(Dimethylsulfamoyl)azetidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
作用机制
The mechanism of action of 1-(dimethylsulfamoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can mimic the structure of natural amino acids, allowing it to interact with enzymes and receptors in biological systems. The dimethylsulfamoyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects .
相似化合物的比较
1-(Dimethylsulfamoyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group, but without the dimethylsulfamoyl group.
3-Azetidinecarboxylic acid: Similar to the compound but lacks the dimethylsulfamoyl group.
N-Methylazetidine-3-carboxylic acid: Contains a methyl group instead of the dimethylsulfamoyl group.
The presence of the dimethylsulfamoyl group in 1-(dimethylsulfamoyl)azetidine-3-carboxylic acid makes it unique, providing enhanced chemical stability and potential for diverse applications .
属性
分子式 |
C6H12N2O4S |
|---|---|
分子量 |
208.24 g/mol |
IUPAC 名称 |
1-(dimethylsulfamoyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H12N2O4S/c1-7(2)13(11,12)8-3-5(4-8)6(9)10/h5H,3-4H2,1-2H3,(H,9,10) |
InChI 键 |
DHCXUFSJVYUONO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)N1CC(C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid](/img/structure/B13591449.png)
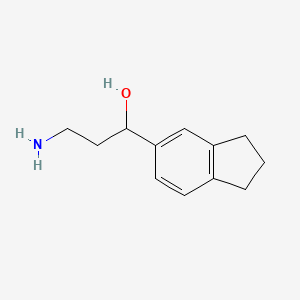
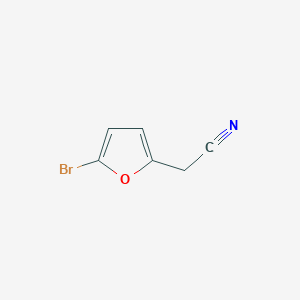
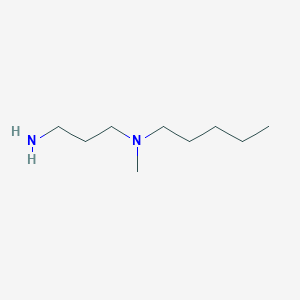
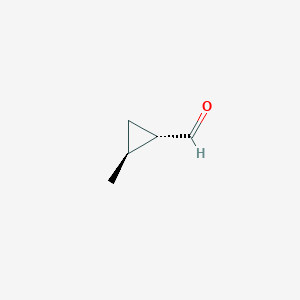
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)




